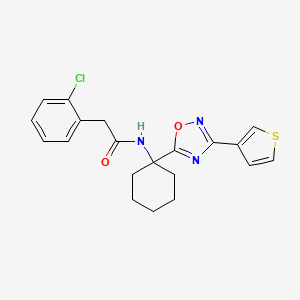
(4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21ClFN3O2 and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality (4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural exploration of related heterocyclic compounds have been investigated, emphasizing the antiproliferative activity and detailed structural analysis through various spectroscopic techniques and X-ray diffraction studies. These methodologies provide insight into the compound's molecular stability and intermolecular interactions, essential for understanding its biological activity (Benaka Prasad et al., 2018).
Fluorescence Properties for Biomedical Analysis
Research into the fluorescence properties of similar quinolone derivatives highlights their potential as fluorescent labeling reagents in biomedical analysis. These compounds exhibit strong fluorescence in a wide pH range, stability against light and heat, and suitability for labeling carboxylic acids, demonstrating their applicability in sensitive and specific analytical methods (Hirano et al., 2004).
Neuroprotective Activities
A series of aryloxyethylamine derivatives, structurally related to the target compound, were synthesized and evaluated for their neuroprotective effects in vitro and in vivo. These studies revealed potent neuroprotection against glutamate-induced cell death and significant anti-ischemic activities, suggesting the potential of such compounds in developing new treatments for ischemic stroke and other neurodegenerative conditions (Zhong et al., 2020).
Antimicrobial Activity
Investigations into the antimicrobial activity of new pyridine derivatives, including structures similar to the target compound, have shown variable and modest activity against bacteria and fungi. These findings underscore the potential of such compounds in the development of new antimicrobial agents (Patel et al., 2011).
Propriétés
IUPAC Name |
[4-(3-chloro-4-methoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O2/c1-29-20-8-6-15(12-18(20)23)26-21-16-11-14(24)5-7-19(16)25-13-17(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZTUAVTDRTLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-(4-Tert-butylbenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2616359.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2616361.png)
![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2616363.png)
